molecular formula C30H23N3O3 B11472443 2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11472443
M. Wt: 473.5 g/mol
InChI Key: FDFXAPVVZKWBLR-UHFFFAOYSA-N
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Description

2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazine ring fused with a pyrrole ring, and it is substituted with nitrophenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Benzoxazine Ring: The benzoxazine ring is formed by the reaction of an o-aminophenol with formaldehyde and an appropriate amine under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the pyrrole and benzoxazine rings through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological or chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its combination of a benzoxazine and pyrrole ring, along with the presence of nitrophenyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H23N3O3

Molecular Weight

473.5 g/mol

IUPAC Name

2-[1-(3-nitrophenyl)pyrrol-2-yl]-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C30H23N3O3/c34-33(35)25-16-9-15-24(21-25)32-20-10-19-28(32)29-31-27-18-8-7-17-26(27)30(36-29,22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-21,29,31H

InChI Key

FDFXAPVVZKWBLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6

Origin of Product

United States

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